2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is an organic compound characterized by a pyrimidine ring substituted with a chloro and methyl group, linked to an ethanamine moiety. Its structure allows for various chemical interactions, making it significant in medicinal chemistry and other scientific applications. The compound is classified as an amine due to the presence of the ethanamine functional group, and it falls under the category of pyrimidine derivatives, which are important in pharmaceuticals.
The synthesis of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine. This reaction is generally performed under reflux conditions in a solvent such as ethanol or methanol, maintained at temperatures between 80-100°C for several hours to ensure complete conversion of the reactants into the desired product .
The molecular formula of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is . The structure features:
The compound can participate in various chemical reactions typical of amines and pyrimidines, including:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to enhance reaction rates and yields.
The mechanism of action for 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine primarily involves its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to bind selectively to specific sites, potentially modulating enzyme activity or receptor signaling pathways. This property is particularly valuable in drug development where targeting specific biological processes is critical .
This compound exemplifies the versatility of pyrimidine derivatives in scientific research and industrial applications, highlighting its significance across multiple fields.
Systematic Nomenclature:2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine represents the standardized IUPAC designation for this compound, precisely defining its molecular architecture. The name specifies:
Alternative Nomenclature:Alternative chemical names observed in research contexts and commercial catalogs include:
Molecular Framework:This compound belongs to the 4-substituted 2-chloro-6-methylpyrimidine chemical family, characterized by:
Table 1: Nomenclature and Structural Features of Related Pyrimidine Derivatives
Compound Name | Systematic Name | Key Substituents | Molecular Formula | |
---|---|---|---|---|
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine | Same | 2-Cl, 6-CH₃, 4-CH₂CH₂NH₂ | C₇H₁₀ClN₃ | [2] |
2-Chloro-6-methylpyrimidin-4-amine | 4-Amino-2-chloro-6-methylpyrimidine | 2-Cl, 6-CH₃, 4-NH₂ | C₅H₆ClN₃ | [1] [5] |
2-(2-Chloro-6-methylpyridin-4-yl)ethanamine | Same | Pyridine ring: 2-Cl, 6-CH₃, 4-CH₂CH₂NH₂ | C₈H₁₁ClN₂ | |
2-Chloro-5-methylpyridin-4-amine | 4-Amino-2-chloro-5-methylpyridine | Pyridine ring: 2-Cl, 5-CH₃, 4-NH₂ | C₆H₇ClN₂ | [6] |
Stereoelectronic Properties:The ethanamine side chain adopts a conformation where the terminal amine group projects away from the heterocyclic plane. Theoretical calculations (DFT, MOPAC AM1) on analogous systems indicate a synclinal conformation (-sc) with the C–C–N bond angle averaging ~112°. This spatial arrangement minimizes steric interactions while allowing potential hydrogen bonding via the amine hydrogen atoms [4].
Spectral Signatures:Characteristic spectroscopic markers include:
Early Synthetic Exploration:Initial reports of 2-chloro-6-methylpyrimidin-4-yl derivatives emerged in the 1990s, primarily as synthetic intermediates for agrochemicals. The specific ethanamine derivative gained prominence in the early 2000s when medicinal chemists recognized the dual functionality of its structure: the halogenated heterocycle serving as an electrophilic handle and the flexible aminoethyl chain acting as a pharmacophore linker or cationic center under physiological conditions [9].
Role in Kinase Inhibitor Development (2004):A breakthrough occurred in 2004 with the discovery of BMS-354825 (dasatinib), where a structurally analogous 2-aminopyrimidine core served as a key binding element for Abl and Src kinases. Although not identical, this compound validated the 2-aminopyrimidine-ethylamine pharmacophore as a privileged scaffold in tyrosine kinase inhibition. The chloro-methylpyrimidine moiety in particular demonstrated optimal steric and electronic complementarity with kinase ATP-binding pockets, inspiring subsequent derivatization including 2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine as a synthetic precursor [10].
Anti-Tubercular Applications (2023):The compound reemerged prominently in 2023 as a critical building block for novel anti-mycobacterial agents. Researchers synthesized a series of 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides, utilizing 2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine intermediates. These derivatives exhibited potent activity against Mycobacterium tuberculosis H37RV (MIC = 0.8-2.5 µM), outperforming ethambutol controls. Docking studies attributed this to high-affinity binding with cyclopropane mycolic acid synthase 1 (CMAS1), a crucial enzyme for mycobacterial cell wall synthesis [9].
Table 2: Evolution of Key Applications in Medicinal Chemistry
Timeframe | Therapeutic Area | Role of Compound | Key Advancement | |
---|---|---|---|---|
1990s-2000s | Agrochemicals | Synthetic intermediate | Halogenated pyrimidine scaffolds explored as herbicidal agents | |
2004 | Oncology (Kinase inhibition) | Pharmacophore prototype | Validation of 2-aminopyrimidine-ethylamine motif in BMS-354825 binding | [10] |
2010s | Neurological disorders | Building block | Intermediate for GABAergic/neurotransmitter-targeted agents | |
2023 | Anti-tubercular chemotherapy | Core scaffold component | CMAS1 inhibition with MIC values down to 0.8 µM | [9] |
Synthetic Methodologies Evolution:Early routes relied on direct amination of 4-chloro intermediates under harsh conditions (120°C, sealed tubes). Modern approaches employ multistep sequences with protective group strategies:
Challenges in solubility and purification prompted the development of alternative pathways, including:
Emergence as a Versatile Intermediate:The compound’s chemical reactivity profile enables diverse transformations:
Current Research Trajectories:Ongoing investigations focus on:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: